(-)-Dihydromyrcene chemical properties and characterization
(-)-Dihydromyrcene chemical properties and characterization
An in-depth technical guide on the chemical properties and characterization of the monoterpenoid (-)-Dihydromyrcene.
Introduction
(-)-Dihydromyrcene, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also known as (+)-β-citronellene. As a volatile organic compound, it finds application in the fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other fine chemicals.[1][2]
This document provides a comprehensive overview of the core chemical properties of (-)-Dihydromyrcene, detailed protocols for its characterization using modern spectroscopic techniques, and a standardized workflow for its analysis. The information is intended for researchers, chemists, and professionals in the fields of natural product chemistry and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is important to note that many reported values do not distinguish between enantiomers and refer to the racemic mixture.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [3][4] |
| Molecular Weight | 138.25 g/mol | [2][4][5] |
| IUPAC Name | (3R)-3,7-Dimethyl-1,6-octadiene | N/A |
| Synonyms | (-)-β-Citronellene, (R)-Citronellene | [5] |
| CAS Number | 2436-90-0 (unspecified stereoisomer) | [2] |
| Appearance | Clear, colorless liquid | [2][5] |
| Density | 0.760 g/mL at 20 °C | [2][3] |
| Boiling Point | 154-155 °C at 760 mmHg | [2][3] |
| Refractive Index (n²⁰/D) | ~1.439 | [1] |
| Vapor Pressure | 2.0 - 2.57 mmHg at 20 °C | [1][5] |
| Water Solubility | 1.669 - 2.24 mg/L at 25 °C (estimated) | [1][3] |
| logP (o/w) | ~4.756 - 5.796 (estimated) | [1][3] |
Note: Properties such as boiling point, density, and refractive index show minimal variation between enantiomers and the racemic mixture.
Spectroscopic Characterization
The structural elucidation of (-)-Dihydromyrcene relies on a combination of spectroscopic methods. The following sections detail the expected spectral data and the experimental protocols to obtain them.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Table 2: Key Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 138 |
| Base Peak | m/z 93 |
| Key Fragments | m/z 69, 55, 41 |
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Sample Preparation: Prepare a 100 ppm solution of (-)-Dihydromyrcene in n-hexane.
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Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
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GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
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Injection Volume: 1 µL (split mode, 50:1 ratio).
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MS Conditions:
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Ion Source Temperature: 230 °C
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Ionization Energy: 70 eV
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Mass Range: Scan from m/z 35 to 350.
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Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the characteristic fragmentation pattern.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, particularly the carbon-carbon double bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3075 | C-H Stretch | sp² C-H (alkene) |
| 2850-2960 | C-H Stretch | sp³ C-H (alkane) |
| ~1640 | C=C Stretch | Alkene |
| 1450-1380 | C-H Bend | Methyl (CH₃) |
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Sample Preparation: No dilution is necessary. Use the neat liquid sample.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Measurement:
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Record a background spectrum of the clean, empty ATR crystal.
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Apply a small drop of the (-)-Dihydromyrcene sample directly onto the ATR crystal.
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Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.[3] Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | ¹H NMR (Proton) | ¹³C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1 | | 4.90-5.05 | m | H-2 (pro-E & pro-Z) | ~111.0 | C-2 | | 5.05-5.15 | t | H-6 | ~124.5 | C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | | 1.10-1.40 | m | H-4 | ~40.0 | C-3 | | 1.68 | s | H-8 | ~36.0 | C-5 | | 1.60 | s | H-9 | ~25.7 | C-4 | | 0.95-1.05 | d | H-10 | ~22.5 | C-8 | | | | | ~19.5 | C-9 | | | | | ~17.6 | C-10 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm' denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.
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Sample Preparation: Dissolve approximately 10-20 mg of (-)-Dihydromyrcene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 8-16 scans.
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Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
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Spectral Width: 0 to 220 ppm.
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Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).
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Relaxation Delay: 2 seconds.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Analytical and Preparative Workflow
The isolation, identification, and purification of (-)-Dihydromyrcene from a natural source or synthetic mixture follows a standardized workflow. This process ensures the final product is of high purity and is structurally confirmed.
Caption: Workflow for the isolation and characterization of (-)-Dihydromyrcene.
